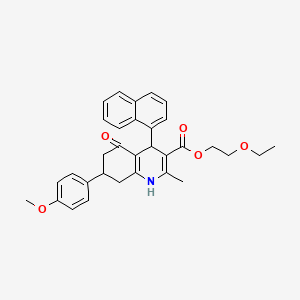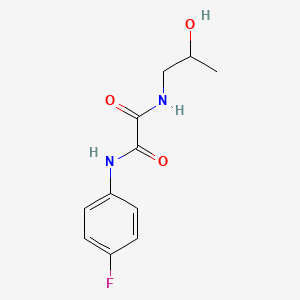![molecular formula C16H15NO3 B5223669 3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5223669.png)
3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as curcumin, which is a natural polyphenol extracted from the rhizome of the Curcuma longa plant. Curcumin has been used for centuries in traditional medicine due to its anti-inflammatory and antioxidant properties. In recent years, curcumin has emerged as a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of curcumin is complex and involves multiple pathways. Curcumin has been found to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer. It can also modulate the expression of different genes and proteins involved in cell signaling pathways. Curcumin can also scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Curcumin has been found to have various biochemical and physiological effects on the body. It can reduce inflammation by inhibiting the activity of different enzymes involved in the inflammatory response. Curcumin can also reduce oxidative stress by scavenging free radicals and preventing oxidative damage to cells. It has been shown to improve cardiovascular health by reducing cholesterol levels and improving blood flow. Curcumin can also improve cognitive function by modulating the expression of different genes and proteins involved in neuronal signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using curcumin in lab experiments is its low toxicity and high bioavailability. Curcumin is a natural compound that is well-tolerated by the body and has minimal side effects. It can also cross the blood-brain barrier and reach the brain, making it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using curcumin in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are numerous future directions for the study of curcumin. One of the areas of research is the development of new drug formulations that can improve the bioavailability and efficacy of curcumin. Another area of research is the identification of new targets and pathways that can be modulated by curcumin. The use of curcumin in combination with other drugs and therapies is also an area of interest. Finally, the study of the pharmacokinetics and pharmacodynamics of curcumin in different populations is important for the development of personalized medicine.
Synthesemethoden
The synthesis of curcumin can be achieved through various methods. One of the most common methods is the extraction of curcuminoids from the Curcuma longa plant. The extracted curcuminoids are then purified using different techniques such as column chromatography and recrystallization. Another method involves the chemical synthesis of curcumin using different reagents such as acetylacetone, benzaldehyde, and phenol.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential applications in various fields such as medicine, food, and cosmetics. In medicine, curcumin has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in different types of cancer. Curcumin has also been found to have neuroprotective effects and can improve cognitive function in Alzheimer's disease patients. In the food industry, curcumin is used as a natural food colorant and preservative. In cosmetics, curcumin is used as an ingredient in skin care products due to its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
(E)-3-(2-hydroxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-13-8-6-12(7-9-13)15(18)10-11-17-14-4-2-3-5-16(14)19/h2-11,17,19H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRAHIFPOBYGLP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

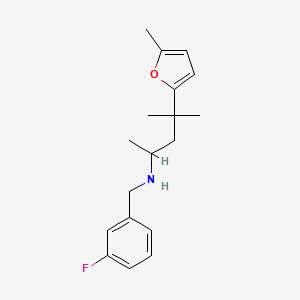
![1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5223597.png)
![4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5223600.png)
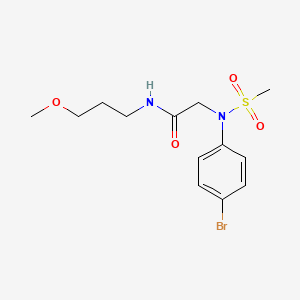
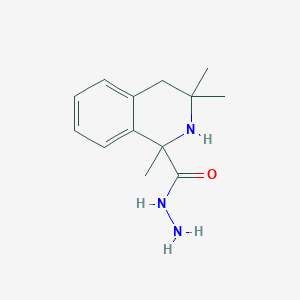
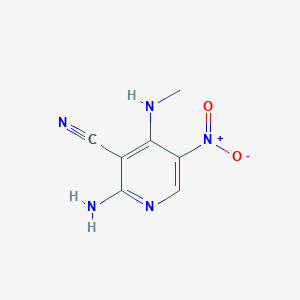
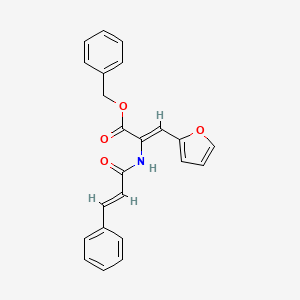
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B5223646.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223651.png)
![N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
![butyl 4-{[bis(3-methylphenoxy)phosphoryl]amino}benzoate](/img/structure/B5223660.png)
![1-[(2,4-dibromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5223664.png)
